2-{[4-(4-CHLOROPHENYL)-5-[(QUINOLIN-8-YLOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Overview
Description
2-{[4-(4-Chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound featuring a triazole ring, a quinoline moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Quinoline Moiety: The quinoline group can be introduced via nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.
Introduction of the Chlorophenyl Group: This step usually involves electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced to the triazole ring.
Formation of the Sulfanyl Acetic Acid Moiety: This can be achieved through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline or triazole rings, potentially leading to the formation of dihydroquinoline or dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline and dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or altering their function. The quinoline and triazole rings are particularly important for these interactions, as they can engage in π-π stacking and hydrogen bonding with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Chlorophenyl)-5-(methoxy)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Similar structure but with a methoxy group instead of the quinoline moiety.
2-{[4-(4-Chlorophenyl)-5-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Contains a phenyl group instead of the quinoline moiety.
Uniqueness
2-{[4-(4-Chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties. This makes it more versatile in terms of chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c21-14-6-8-15(9-7-14)25-17(23-24-20(25)29-12-18(26)27)11-28-16-5-1-3-13-4-2-10-22-19(13)16/h1-10H,11-12H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBMRYUHFMQFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=C(C=C4)Cl)SCC(=O)O)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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